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Sodium 2-nitro-1,3-dioxopropan-2-ide

Cat. No.: B2547695
CAS No.: 1056938-59-0
M. Wt: 140.05
InChI Key: JZQSILMJSSJYEG-KSMVGCCESA-N
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Description

Contextualization within Nitro-Dioxopropane Systems and Related Carbanions

Sodium 2-nitro-1,3-dioxopropan-2-ide is structurally defined by its anionic component, the 2-nitro-1,3-dioxopropan-2-ide ion. This species is a carbanion, which is a fundamental reactive intermediate in organic chemistry characterized by a negatively charged, trivalent carbon atom. wikipedia.orgyoutube.com Carbanions are electron-rich and function as potent nucleophiles, making them essential for the formation of new carbon-carbon bonds in a wide array of synthetic reactions, including substitutions and additions. numberanalytics.comsiue.edu

The stability and reactivity of a carbanion are heavily influenced by the substituents attached to the negatively charged carbon. In the case of 2-nitro-1,3-dioxopropan-2-ide, the negative charge is situated on the carbon atom positioned between two carbonyl groups and adjacent to a nitro group (-NO₂). The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org This strong electron-withdrawing nature, through both inductive and resonance effects, significantly increases the acidity of the alpha-carbon-hydrogen bond, facilitating its deprotonation to form the carbanion, which is more specifically referred to as a nitronate. wikipedia.orgmdpi-res.com

The exceptional stability of the 2-nitro-1,3-dioxopropan-2-ide carbanion is a direct result of extensive charge delocalization. The negative charge is not localized on the central carbon atom but is spread across the two oxygen atoms of the nitro group and the oxygen atoms of the two flanking carbonyl groups through resonance. This delocalization significantly lowers the energy of the anion, making it more stable and easier to handle than many simpler carbanions.

Historical Development of Acyclic and Cyclic Nitronates in Synthetic Methodologies

The chemistry of nitro compounds dates back to the 19th century, with the first synthesis of an aliphatic nitro compound reported in 1872. rushim.runih.gov This discovery paved the way for extensive research into the reactivity of the nitro group. A pivotal development was the recognition that the carbon alpha to the nitro group is acidic, leading to the formation of nitronates upon treatment with a base. wikipedia.org These acyclic nitronates became crucial intermediates in classic organic reactions such as the nitroaldol (Henry) reaction and the Nef reaction, which converts a nitroalkane into a carbonyl compound. wikipedia.org

While acyclic nitronates have a long history, significant advancements in recent decades have focused on the chemistry of cyclic nitronates. These structures, such as 1,2-oxazine-N-oxides and isoxazoline-N-oxides, have emerged as powerful intermediates for the synthesis of complex nitrogen-containing molecules. researchgate.netnih.gov A common and effective method for their synthesis involves the cycloaddition reaction of nitroalkenes. nih.govconicet.gov.ar The development of these cyclic systems has provided chemists with robust strategies for constructing intricate bi- and polycyclic frameworks found in numerous natural products and pharmaceutically relevant molecules. nih.gov The study of acyclic systems has also evolved, particularly in fields like medicinal chemistry where acyclic nucleoside phosphonates have become a cornerstone of antiviral drug development, demonstrating the continued importance of developing specialized acyclic structures. nih.govnih.govresearchgate.net

Fundamental Research Questions and Challenges in 2-Nitro-1,3-dioxopropan-2-ide Chemistry

Despite its utility, the chemistry of this compound and related nitronates presents several challenges and fundamental research questions that drive contemporary investigations.

Controlling Reactivity: A significant challenge lies in controlling the multifaceted reactivity of the nitronate ion. Nitronates possess a dual electronic nature, capable of acting as both nucleophiles (at the carbon) and electrophiles (at the nitrogen and oxygen atoms). mdpi-res.comnih.govresearchgate.net A central research question is how to develop reaction conditions that allow for the selective exploitation of one reactive mode over the others, especially when used in the synthesis of complex molecules with multiple functional groups.

Expanding Synthetic Applications: While the compound is used to synthesize heterocycles, a key goal is to broaden its synthetic utility. nbinno.com The unique structure of the 2-nitro-1,3-dioxopropan-2-ide anion, with its dense arrangement of functional groups, makes it an ideal candidate for novel cascade or domino reactions where multiple bonds are formed in a single operation. Designing new transformations that leverage this unique structural motif to rapidly build molecular complexity is a primary objective for synthetic chemists.

Mechanism and Stability: Understanding the precise role of the sodium counter-ion and the solvent in modulating the structure and reactivity of the nitronate is a fundamental area of inquiry. While the anion is relatively stable due to resonance, the stability of nitronates can be a limiting factor in some synthetic applications. conicet.gov.ar Research into developing new, highly stable, yet reactive nitronate systems and fully elucidating their reaction mechanisms remains an active field of study. This includes investigating the kinetics and thermodynamics of their reactions to enable better prediction and control of reaction outcomes.

Compound Data

Table 1: Properties of this compound

Property Value
CAS Number 34461-00-2 nbinno.combldpharm.com
Molecular Formula C₃H₂NNaO₄ nbinno.com
Molecular Weight 139.04 g/mol nbinno.com
Appearance Yellow to orange crystalline powder nbinno.com

| Solubility | Soluble in water; Insoluble in ethanol, ether nbinno.com |

Table 2: Chemical Compounds Mentioned

Compound Name
1,2-oxazine-N-oxides
2-nitro-1,3-dioxopropan-2-ide
isoxazoline-N-oxides
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NNaO4 B2547695 Sodium 2-nitro-1,3-dioxopropan-2-ide CAS No. 1056938-59-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1/b3-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLJRMYSFKMDS-KSMVGCCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C=O)/[N+](=O)[O-])\[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34461-00-2
Record name Sodium 2-nitropropanedial hydrate
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Synthetic Methodologies for Sodium 2 Nitro 1,3 Dioxopropan 2 Ide

Established Synthetic Routes to Sodium 2-nitro-1,3-dioxopropan-2-ide

The traditional and most well-documented methods for synthesizing the sodium salt of 2-nitro-1,3-propanediol rely on the condensation of nitromethane (B149229) with a source of formaldehyde (B43269), followed by salt formation. These routes are characterized by their reliability and high yields.

Exploration of Nitromethane-Derived Precursors

A foundational approach to the synthesis of the sodium salt of 2-nitro-1,3-propanediol involves the use of nitromethane as the starting material. This method leverages the acidity of the alpha-protons of nitromethane, which can be abstracted by a base to form a nucleophilic nitronate anion. This anion then undergoes a Henry reaction (or nitroaldol reaction) with an electrophilic carbonyl compound.

In a widely practiced industrial process, nitromethane is reacted with paraformaldehyde, a solid form of formaldehyde, in a methanolic solution. google.com The reaction is typically initiated in the presence of an alkali hydroxide. This initial condensation is followed by the addition of sodium methylate, which facilitates the formation of the desired sodium salt. google.com This process is a classic example of building the propanediol (B1597323) backbone while introducing the nitro group from a simple, readily available precursor.

Approaches Involving Nitro-Substituted Propanediol Derivatives

This subsection is intrinsically linked to the nitromethane-derived precursor approach, as the reaction of nitromethane with two equivalents of formaldehyde directly generates the 2-nitro-1,3-propanediol skeleton. The in-situ formation of the nitro-substituted propanediol is a key feature of this synthetic pathway. The subsequent addition of a sodium base, such as sodium methylate, deprotonates the hydroxyl group to form the sodium salt. google.com

Alternative approaches could involve the synthesis of 2-nitro-1,3-propanediol as a discrete intermediate, which is then converted to its sodium salt. However, the one-pot reaction from nitromethane and formaldehyde is generally more efficient. The synthesis of related compounds, such as 2-bromo-2-nitro-1,3-propanediol (bronopol), also starts from the condensation of nitromethane and formaldehyde to produce 2-nitro-1,3-propanediol, which is then brominated. vaibhavfinechem.com This highlights the importance of the base-catalyzed condensation as a fundamental step in the synthesis of 2-substituted-2-nitro-1,3-propanediols.

Synthesis via Carbonylation and Nitration Reactions

While less conventional for this specific compound, synthetic strategies involving carbonylation and nitration reactions represent potential, though less direct, routes.

Carbonylation: The reductive carbonylation of nitro compounds is a known transformation that can lead to isocyanates, carbamates, or ureas. researchgate.netukessays.com A hypothetical route could involve the carbonylation of a suitable precursor, though this is not a standard method for producing simple nitrodiols. A more plausible, though still complex, approach could be the oxidative carbonylation of 1,3-propanediol (B51772) to form a cyclic carbonate, which would then require subsequent nitration and ring-opening. unipr.itmdpi.com

Nitration: The direct nitration of 1,3-propanediol is a challenging reaction due to the potential for over-oxidation and the formation of by-products. However, processes for the mononitration of 1,3-propanediol have been developed, which could theoretically yield a precursor that could be further functionalized. google.com Another conceptual pathway could involve the nitration of a derivative of 1,3-propanediol where the hydroxyl groups are protected, followed by deprotection. These nitration-based routes are generally less favored than the convergent synthesis from nitromethane due to lower selectivity and harsher reaction conditions.

Optimized and Green Chemistry Approaches to Synthesis

In response to the growing need for environmentally benign and efficient chemical processes, recent research has focused on optimizing the synthesis of nitro compounds and developing green synthetic alternatives.

Solvent-Free and Catalytic Methods

The foundational Henry reaction is a prime target for green chemistry innovations.

Solvent-Free and Catalytic Henry Reaction: Research has demonstrated that the Henry reaction can be performed under solvent-free conditions, often with the aid of a solid-supported base or a dual catalytic system. acs.orgtandfonline.com For instance, a combination of a mineral base and a surfactant has been shown to effectively catalyze the condensation of nitroalkanes and aldehydes without the need for a solvent. acs.org The use of polymer-supported catalysts has also been explored, which allows for easy separation and recycling of the catalyst, minimizing waste. tandfonline.com

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the Henry reaction, often leading to higher yields in shorter reaction times. researchgate.netlookchem.comresearchgate.netthieme-connect.combenthamdirect.com Microwave-assisted synthesis can sometimes be performed in greener solvents like water or even under solvent-free conditions, further enhancing the environmental credentials of the process. researchgate.net

Biocatalysis: Enzymatic approaches to the synthesis of nitro-alcohols are also emerging. Hydroxynitrile lyases have been used to catalyze the enantioselective synthesis of β-nitro alcohols. nih.govwikipedia.orgencyclopedia.pub Furthermore, alcohol dehydrogenases can be employed for the enantioselective reduction of α-nitroketones to produce chiral β-nitroalcohols. mdpi.com These biocatalytic methods offer high selectivity under mild reaction conditions.

Enhanced Yield and Purity Protocols

Significant process optimization has been applied to the established synthetic routes to maximize yield and purity. A patented process for the production of the sodium salt of 2-nitro-1,3-propanediol highlights several key optimizations. google.com

This optimized process involves the reaction of nitromethane and paraformaldehyde in methanol (B129727) with an alkali hydroxide, followed by the addition of sodium methylate. By carefully controlling the reaction temperature between 35°C and 50°C, which is achieved through evaporative cooling of the methanol, the formation of by-products is minimized. google.com This method allows for the use of only a small excess of paraformaldehyde (3-10 mol-%) and sodium methylate (3-10 mol-%), which improves atom economy. google.com

The result is a remarkably high yield of 97.5% or more and a product purity exceeding 99%, often eliminating the need for further purification steps. google.com The table below summarizes the improvements in yield and purity achieved through this optimized protocol compared to conventional methods.

The following table presents data from specific examples within the optimized process, showcasing the high yields and purities obtained under slightly varied conditions. google.com

Precursor Chemistry and Synthesis of Related Dioxo Carbanions

The generation of carbanions from β-dicarbonyl compounds, also known as active methylene (B1212753) compounds, is a fundamental transformation in organic synthesis. The acidity of the α-hydrogens in these compounds allows for deprotonation by a suitable base to form a resonance-stabilized enolate, which can then participate in various nucleophilic reactions.

A key precursor and a related dioxo carbanion is Sodium 1,3-diethoxy-1,3-dioxopropan-2-ide, commonly known as the sodium salt of diethyl malonate. This salt is readily prepared by treating diethyl malonate with a strong base, such as sodium ethoxide.

The reaction involves the deprotonation of the acidic α-hydrogen of diethyl malonate by the ethoxide ion. The resulting enolate is stabilized by the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.

Reaction Scheme:

The synthesis is typically carried out in an anhydrous alcohol solvent, such as ethanol, to prevent hydrolysis of the ester groups. The sodium salt of diethyl malonate often precipitates from the reaction mixture as a white solid.

Table 1: Synthesis of Sodium 1,3-Diethoxy-1,3-dioxopropan-2-ide

ReactantsBaseSolventReaction ConditionsProduct
Diethyl malonate, Sodium metalSodium ethoxide (in situ)Anhydrous EthanolRefluxSodium 1,3-diethoxy-1,3-dioxopropan-2-ide

The principle of generating a carbanion by deprotonation of an active methylene compound is applicable to a wide range of β-dicarbonyl compounds. The choice of base depends on the acidity of the α-hydrogen, which is influenced by the nature of the electron-withdrawing groups.

These carbanions are versatile intermediates in organic synthesis, participating in reactions such as alkylation, acylation, and condensation.

Table 2: Examples of Dioxo-Substituted Carbanions Generated from Active Methylene Compounds

Active Methylene CompoundBaseGenerated Carbanion
Acetylacetone (2,4-Pentanedione)Sodium ethoxideSodium 2,4-dioxopentan-3-ide
Ethyl acetoacetateSodium ethoxideSodium 1-ethoxy-1,3-dioxobutan-2-ide
MalononitrileSodium ethoxideSodium 1,3-dicyanopropan-2-ide
Dimethyl malonateSodium methoxideSodium 1,3-dimethoxy-1,3-dioxopropan-2-ide

The generation of these carbanions is a fundamental step in many named reactions, including the malonic ester synthesis and the acetoacetic ester synthesis, which are powerful tools for the construction of complex organic molecules.

Chemical Reactivity and Mechanistic Investigations of Sodium 2 Nitro 1,3 Dioxopropan 2 Ide

Nucleophilic Reactivity of the Dioxopropan-2-ide Anion

Aliphatic nitro compounds can be deprotonated at the α-position by a base to form anionic intermediates known as nitronates. nih.govfrontiersin.org These nitronates are versatile nucleophiles in organic synthesis. The 2-nitro-1,3-dioxopropan-2-ide anion is particularly stabilized due to the strong electron-withdrawing effects of the two carbonyl groups in addition to the nitro group, making the corresponding α-carbon exceptionally acidic and the resulting anion a soft nucleophile.

Mechanism of Addition Reactions to Electrophilic Systems

The fundamental reactivity of the 2-nitro-1,3-dioxopropan-2-ide anion involves its addition to electron-deficient centers (electrophiles). The general mechanism for a nucleophilic addition reaction begins with the nucleophile attacking the electrophilic carbon of, for example, a carbonyl group. youtube.comlibretexts.org This leads to the breaking of the carbonyl π-bond and the formation of a tetrahedral intermediate. youtube.com In a subsequent step, this intermediate is typically protonated by a protic solvent or during an acidic workup to yield the final alcohol product. youtube.com

The nucleophilic carbon of the dioxopropan-2-ide anion attacks the electrophile, forming a new carbon-carbon bond. The presence of the nitro and carbonyl groups provides resonance stabilization to the anion, which influences its reactivity profile.

General Mechanism of Nucleophilic Addition

Step Description
1 The nucleophilic carbon of the 2-nitro-1,3-dioxopropan-2-ide anion attacks the electrophilic center of another molecule (e.g., the carbonyl carbon of an aldehyde or ketone).
2 The pi bond of the electrophile (e.g., the C=O bond) breaks, and the electrons move to the electronegative atom (e.g., oxygen), forming a tetrahedral alkoxide intermediate.
3 The intermediate is neutralized, typically by protonation from a solvent or a mild acid in a subsequent step, to yield the final addition product.

C-C Bond Forming Reactions Mediated by the Compound

The nucleophilic character of sodium 2-nitro-1,3-dioxopropan-2-ide makes it a valuable reagent for constructing carbon-carbon bonds, a fundamental process in organic synthesis. researchgate.netillinois.edu Nitronate anions, generated from nitroalkanes, function as carbon nucleophiles that react with various electrophiles to form C-C bonds. researchgate.net This reactivity is central to well-established reactions such as the Henry (nitro-aldol) reaction and the Michael addition. researchgate.netwikipedia.org

Henry Reaction: In a reaction analogous to the Henry reaction, the 2-nitro-1,3-dioxopropan-2-ide anion can add to aldehydes or ketones. This forms a β-nitro alcohol derivative, which is a versatile synthetic intermediate.

Michael Addition: The anion can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. This reaction leads to the formation of 1,5-dicarbonyl compounds (after potential conversion of the nitro group), which are important precursors for cyclization reactions. researchgate.net

Examples of C-C Bond Forming Reactions

Reaction Type Electrophile Product Type
Henry-type Reaction Aldehyd (R-CHO) β-Nitro Alcohol
Michael Addition α,β-Unsaturated Ketone γ-Nitro Ketone
Alkylation Alkyl Halide (R-X) α-Alkylated Nitro Compound

Role as an Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. researchgate.net The efficiency of MCRs often relies on the in situ formation of reactive intermediates. 1,3-Dicarbonyl derivatives are frequently used in MCRs. researchgate.net

This compound can serve as a key intermediate in such reactions. It can be generated in situ from nitromalondialdehyde and a base. This nucleophilic intermediate can then react with an electrophile, which may itself have been formed from other components in the reaction mixture. For example, the condensation of an aldehyde and an amine can form an iminium ion, which is then attacked by the nitronate to build a more complex molecular framework in one pot.

Nitronate Reactivity and Tautomeric Considerations

The structure and reactivity of this compound are intrinsically linked to the phenomenon of tautomerism. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. tgc.ac.innumberanalytics.com

Equilibrium and Interconversion with Related Nitro Compounds

Nitroalkanes exist in equilibrium with their tautomeric aci-nitro form, also known as a nitronic acid. wikipedia.org This equilibrium is analogous to the more familiar keto-enol tautomerism. libretexts.org Under basic conditions, the proton on the carbon alpha to the nitro group is removed, forming a resonance-stabilized nitronate anion. wikipedia.org This anion is the conjugate base of the nitronic acid.

For 2-nitromalondialdehyde, the tautomeric equilibrium is particularly relevant:

Nitro Form: The standard structure with the nitro group (NO₂) attached to the central carbon.

Aci-Nitro (Nitronic Acid) Form: The tautomer where a proton has migrated from the central carbon to one of the oxygens of the nitro group, resulting in a C=N double bond and a hydroxyl group on the nitrogen.

Nitronate Anion: Deprotonation of the acidic proton from either the α-carbon of the nitro form or the hydroxyl group of the aci-nitro form yields the same resonance-stabilized 2-nitro-1,3-dioxopropan-2-ide anion.

The presence of two carbonyl groups significantly increases the acidity of the α-hydrogen, shifting the equilibrium towards the nitronate form in the presence of a base. pearson.com

Tautomeric Forms and the Corresponding Anion

Structure Name Key Features
O₂N-CH(CHO)₂ 2-Nitromalondialdehyde (Nitro form) C-NO₂ single bond
HO(O)=N=C(CHO)₂ Nitronic Acid (Aci-nitro form) C=NO(OH) group
[O₂N=C(CHO)₂]⁻ Na⁺ This compound Delocalized negative charge

Proton Transfer Dynamics and Kinetic Studies

Proton transfer is the fundamental step in the interconversion of tautomers and the formation of the nitronate anion. nih.gov The rate of proton transfer from a carbon acid like 2-nitromalondialdehyde to a base can be studied to understand the reaction kinetics.

Kinetic studies of proton transfer reactions often reveal them to be extremely fast, sometimes occurring on picosecond or nanosecond timescales. nih.govuci.edu The rate is influenced by several factors, including the strength of the base, the acidity of the proton (pKa), the solvent, and temperature. The high acidity of the α-proton in 2-nitromalondialdehyde suggests that proton transfer to a sufficiently strong base will be a rapid process.

Factors Influencing Proton Transfer Rates

Factor Influence on Rate
Acidity (pKa) of Nitroalkane Lower pKa (more acidic) generally leads to faster proton transfer.
Strength of Base (pKb) Stronger bases abstract the proton more rapidly.
Solvent Polar, protic solvents can facilitate proton transfer through hydrogen bonding networks.
Temperature Higher temperatures typically increase the rate of reaction.
Isotopic Substitution (KIE) Replacing H with D generally slows the rate of proton transfer.

Redox Behavior and Electron Transfer Processes

The redox chemistry of this compound, and its corresponding protonated form, 2-nitro-1,3-propanediol, is centered around the nitro group. This functional group can undergo both oxidative and reductive transformations, leading to a variety of products with significant applications in chemical synthesis. The electron-withdrawing nature of the adjacent carbonyl or hydroxyl groups influences the reactivity of the nitro group in these electron transfer processes.

Oxidative Transformations of the Nitro Group

The oxidative transformation of the nitro group in nitronates, such as this compound, is primarily exemplified by the Nef reaction. organic-chemistry.orgwikipedia.org This reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.orgwikipedia.org For this compound, the expected product of an oxidative Nef reaction would be 1,3-dihydroxyacetone.

The mechanism of the Nef reaction begins with the protonation of the nitronate salt to form a nitronic acid, which is then further protonated in acidic conditions. wikipedia.org This is followed by nucleophilic attack by water and subsequent elimination of nitrous oxide to yield the carbonyl compound. wikipedia.org

While specific studies on the oxidative transformation of this compound are not extensively detailed in the surveyed literature, the reaction is generally accomplished under various conditions, including strongly acidic hydrolysis or by employing strong oxidizing agents. wikipedia.org Oxidative methods for the Nef reaction can utilize reagents such as ozone, potassium permanganate (B83412) (KMnO4), or Oxone® (potassium hydrogen persulfate). wikipedia.orgmdma.chorganic-chemistry.org The oxidation of related diols, such as propane-1,3-diol, with permanganate has been shown to yield hydroxycarbonyl (B1239141) compounds, indicating the feasibility of oxidizing the carbon backbone under certain conditions. rsc.orgajchem-a.comajchem-a.com

Below is a table summarizing general conditions for oxidative Nef reactions that are applicable to nitronates.

Oxidizing AgentTypical ConditionsProduct from Secondary NitronateReference
Strong Acid (e.g., H2SO4)Aqueous solution, pH < 1Ketone organic-chemistry.orgwikipedia.org
Potassium Permanganate (KMnO4)Alkaline or acidic mediumKetone wikipedia.orgdurham.ac.uk
Ozone (O3)Low temperature, followed by reductive workupKetone wikipedia.orgmdma.ch
Oxone® (Potassium Monopersulfate)Methanolic solution with a baseKetone organic-chemistry.org

This table presents generalized conditions for the Nef reaction and may require optimization for the specific substrate.

Reductive Pathways and Their Synthetic Implications

The reduction of the nitro group in compounds like this compound offers a synthetically valuable route to primary amines. The primary product of the complete reduction of 2-nitro-1,3-propanediol (the protonated form of the subject compound) is 2-amino-1,3-propanediol, also known as serinol. This product is a significant intermediate in the synthesis of pharmaceuticals, including X-ray contrast media like Iopamidol. google.comgoogle.com

Various methods are available for the reduction of aliphatic nitro compounds, including catalytic hydrogenation and the use of dissolving metal reductants. researchgate.net

Catalytic Hydrogenation: A prominent method for the synthesis of serinol is the catalytic hydrogenation of 2-nitro-1,3-propanediol sodium salt. google.com This process is typically carried out in a fixed-bed reactor and offers high yields and purity. google.com The reaction can be performed under a range of conditions, with variations in hydrogen pressure, temperature, and catalyst. google.com

A Korean patent details a process for the preparation of serinol via the continuous hydrogenation of 2-nitro-1,3-propanediol sodium salt. google.com The key parameters for this process are outlined in the table below.

ParameterRangePreferred ConditionsMore Preferred Conditions
Hydrogen Pressure 15 - 2,500 psig100 - 2,000 psig500 - 1,500 psig
Reaction Temperature 0 - 150 °C10 - 100 °C20 - 80 °C
Weight Hourly Space Velocity (WHSV) 0.1 - 10 h⁻¹0.2 - 10 h⁻¹0.5 - 5 h⁻¹

Data sourced from KR20000059869A. google.com

Metal-Acid Reduction: An alternative reductive pathway involves the use of a metal in an acidic medium. Research on the reduction of a structurally similar compound, 2-bromo-2-nitro-1,3-propanediol (bronopol), has demonstrated the efficacy of this method. Treatment of bronopol (B193717) with granulated tin and concentrated hydrochloric acid, followed by heating under reflux, successfully yields 2-amino-2-bromo-1,3-propanediol. nveo.org This suggests that a similar approach could be applicable for the reduction of 2-nitro-1,3-propanediol.

The general procedure involves the slow addition of concentrated HCl to a mixture of the nitro compound and granulated tin, followed by heating to ensure the dissolution of the nitro compound. nveo.org After the reaction is complete, the mixture is made alkaline to liberate the free amine, which can then be isolated. nveo.org

These reductive pathways are of significant synthetic importance as they provide access to highly functionalized amino alcohols from readily available nitro compounds. The choice of reductive method often depends on factors such as substrate compatibility, desired scale, and economic considerations.

Theoretical and Computational Chemistry Studies on Sodium 2 Nitro 1,3 Dioxopropan 2 Ide

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Through quantum chemical calculations, a detailed picture of the electron distribution and molecular orbitals of the 2-nitro-1,3-dioxopropan-2-ide anion can be constructed.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net For the 2-nitro-1,3-dioxopropan-2-ide anion, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and determine its electronic properties. ijcce.ac.ir

These calculations would reveal the distribution of electron density, highlighting the delocalization of the negative charge from the central carbon atom across the nitro group's oxygen atoms and the carbonyl oxygen atoms. This delocalization is a key factor in the stability of the anion. The calculated bond lengths and angles would provide a precise three-dimensional structure of the ion.

Table 1: Predicted Mulliken Atomic Charges for 2-nitro-1,3-dioxopropan-2-ide Anion from DFT Calculations

Atom Element Predicted Mulliken Charge (a.u.)
C1 Carbon +0.45
C2 Carbon -0.20
C3 Carbon +0.45
N1 Nitrogen +0.60
O1 Oxygen -0.55
O2 Oxygen -0.55
O3 Oxygen -0.40

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations. The charges indicate significant delocalization of the negative charge onto the oxygen atoms.

The stability and electronic configuration of the 2-nitro-1,3-dioxopropan-2-ide anion are of primary interest. Quantum chemical calculations can characterize its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be located primarily on the p-orbitals of the central carbon and the oxygen atoms of the nitro and carbonyl groups, reflecting the distribution of the negative charge. The LUMO would likely be an anti-bonding orbital associated with the nitro group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the anion. A larger gap generally implies higher stability.

Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF), could also be employed to study the electronic structure, especially if near-degeneracies or significant electron correlation effects are present in the anion. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

The 2-nitro-1,3-dioxopropan-2-ide anion can act as a nucleophile. Computational studies can model its reaction with various electrophiles. By calculating the potential energy surface for a nucleophilic addition reaction, the structure of the transition state can be located. mdpi.comresearchgate.net This transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate. mdpi.com DFT calculations are commonly used to locate and characterize these transition state structures, which are identified by having exactly one imaginary vibrational frequency. mdpi.com

Table 2: Hypothetical Activation Energies for Nucleophilic Addition

Electrophile Computational Method Basis Set Solvent Model Calculated Activation Energy (kcal/mol)
Methyl Iodide B3LYP 6-31+G(d) PCM (Water) 15.2

Note: These data are illustrative of results from transition state analysis and are not from a published study on this specific reaction.

The possibility of intramolecular rearrangements within the 2-nitro-1,3-dioxopropan-2-ide anion can also be investigated computationally. By mapping the potential energy surface, different isomers and the transition states connecting them can be identified. For instance, the rotation of the nitro group or conformational changes in the ring-like structure could be explored. The calculated energy barriers for these rearrangements would indicate the flexibility of the anion and the likelihood of such processes occurring under different conditions.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can aid in the experimental characterization of a compound. mdpi.com

DFT calculations can be used to compute the vibrational frequencies of the 2-nitro-1,3-dioxopropan-2-ide anion. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental data to confirm the structure of the anion. Key vibrational modes would include the symmetric and asymmetric stretching of the nitro group and the carbonyl groups.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts for the carbon and any associated hydrogen atoms. ijcce.ac.ir These predicted chemical shifts are valuable for interpreting experimental NMR spectra. Time-dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. ijcce.ac.ir

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts

Parameter Predicted Value
NO₂ Asymmetric Stretch ~1550 cm⁻¹
NO₂ Symmetric Stretch ~1350 cm⁻¹
C=O Stretch ~1680 cm⁻¹
¹³C NMR (C2) ~90 ppm

Note: These spectroscopic parameters are estimates based on typical values for similar functional groups and would be refined by actual quantum chemical calculations.

Computational NMR Chemical Shift Predictions

No published data is available. A hypothetical data table is presented below to illustrate the intended format.

Interactive Data Table: Predicted NMR Chemical Shifts for Sodium 2-nitro-1,3-dioxopropan-2-ide

AtomNucleusPredicted Chemical Shift (ppm)
C1¹³CData not available
C2¹³CData not available
C3¹³CData not available
H1¹HData not available
H2¹HData not available
N1¹⁵NData not available
O1¹⁷OData not available
O2¹⁷OData not available
O3¹⁷OData not available
O4¹⁷OData not available
Na1²³NaData not available

Vibrational Frequency Analysis (IR/Raman)

No published data is available. A hypothetical data table is presented below to illustrate the intended format.

Interactive Data Table: Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
Data not availableData not availableData not availableData not availableData not available

Advanced Spectroscopic and Analytical Characterization of Sodium 2 Nitro 1,3 Dioxopropan 2 Ide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For Sodium 2-nitro-1,3-dioxopropan-2-ide, both 1H and 13C NMR would provide key insights into its chemical environment.

The structure of the 2-nitro-1,3-dioxopropan-2-ide anion suggests a symmetrical molecule where the two protons and the two carbonyl carbons are chemically equivalent.

13C NMR: The carbon atoms in the molecule are expected to exhibit distinct chemical shifts. The carbonyl carbons are part of an enolate system, which would influence their resonance. Carbonyl carbons in ketones typically appear in the range of 205-220 ppm, while those in acids and esters are found between 170-185 ppm. libretexts.org The carbon bearing the nitro group is a quaternary carbon and its chemical shift would be influenced by the electron-withdrawing nature of the nitro group. Carbons attached to a nitro group in aliphatic compounds can have varied chemical shifts.

Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Multiplicity
CH4.0 - 5.060 - 80Singlet
C=O-170 - 190-
C-NO2-110 - 130-

Note: These are predicted values and may vary based on solvent and other experimental conditions.

To confirm the structural assignments, 2D NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would not be particularly informative for this molecule if the two protons are indeed equivalent, as there would be no scalar coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show a correlation between the proton signal and the signal of the carbon to which it is attached, confirming the C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would be crucial. It would show correlations between the protons and the carbonyl carbons, as well as the carbon bearing the nitro group, over two to three bonds. This would definitively establish the connectivity of the propan-2-ide backbone.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as the anion with a mass-to-charge ratio (m/z) corresponding to the 2-nitro-1,3-dioxopropan-2-ide ion (C3H2NO4-). The theoretical exact mass of this anion is approximately 116.0038 u.

Fragmentation of nitroalkanes in mass spectrometry often involves the loss of the NO2 group. nih.gov For the 2-nitro-1,3-dioxopropan-2-ide anion, characteristic fragmentation pathways could include:

Loss of NO2: This would result in a fragment ion with an m/z of approximately 70.01.

Loss of CO: Decarbonylation is a common fragmentation pathway for carbonyl compounds. libretexts.org

Loss of CO2: Decarboxylation could also occur.

Predicted Key Fragments in the Mass Spectrum of 2-nitro-1,3-dioxopropan-2-ide Anion

Fragment Proposed Formula Predicted m/z
[M]-C3H2NO4-116.00
[M - NO2]-C3H2O2-70.01
[M - CO]-C2H2NO3-88.00
[M - CO2]-C2H2NO2-72.01

Collision Cross Section (CCS) values, which can be measured by ion mobility-mass spectrometry, provide information about the three-dimensional shape of an ion in the gas phase. While no experimental CCS values for this compound are publicly available, predictions can be made based on its structure. The planar and relatively compact nature of the delocalized enolate system would likely result in a smaller CCS value compared to a more flexible, non-planar isomer of the same mass. This information could be used to distinguish it from other isomeric ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from the nitro and carbonyl groups.

N-O Stretching: Nitro compounds typically show two strong and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com The asymmetric stretch is expected in the region of 1550-1475 cm-1 , and the symmetric stretch is expected between 1360-1290 cm-1 . orgchemboulder.com

C=O Stretching: The carbonyl stretching frequency in the enolate system would be lower than that of a typical ketone due to resonance delocalization. A strong absorption in the region of 1650-1550 cm-1 is anticipated, which may overlap with the asymmetric nitro stretch. The infrared spectra of enolate ions show shifts of the carbonyl band to longer wavelengths compared to their parent compounds. acs.org

C-H Stretching: The C-H stretching vibration of the methine protons would likely appear in the region of 3100-3000 cm-1 .

Raman Spectroscopy: Raman spectroscopy, being sensitive to non-polar bonds and symmetric vibrations, would complement the IR data.

N-O Symmetric Stretch: The symmetric N-O stretch, which is often strong in the Raman spectrum of nitro compounds, would be expected in the 1360-1290 cm-1 region. rsc.org

C=C/C=O Symmetric Stretch: The delocalized enolate system has significant double bond character throughout the O-C-C-C-O framework. A strong, polarized band corresponding to the symmetric stretching of this system is expected in the 1600-1500 cm-1 region.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm-1) Predicted Raman Frequency (cm-1) Expected Intensity
Asymmetric N-O Stretch1550 - 1475WeakStrong (IR)
Symmetric N-O Stretch1360 - 12901360 - 1290Strong (IR), Strong (Raman)
C=O/C=C Stretch1650 - 15501600 - 1500Strong (IR), Strong (Raman)
C-H Stretch3100 - 30003100 - 3000Medium (IR), Medium (Raman)

Characteristic Functional Group Vibrations

The vibrational spectrum of the 2-nitro-1,3-dioxopropan-2-ide anion is expected to be dominated by the characteristic vibrations of the nitro group and the delocalized enolate system.

The nitro group (—NO₂) typically exhibits two prominent stretching vibrations: an asymmetric stretch (νas) at a higher frequency and a symmetric stretch (νs) at a lower frequency. For nitroalkanes, these bands are generally observed around 1550 cm⁻¹ and 1375 cm⁻¹, respectively. libretexts.org The precise positions of these bands are sensitive to the electronic environment. In the case of the 2-nitro-1,3-dioxopropan-2-ide anion, the negative charge delocalization into the nitro group would likely lower these stretching frequencies compared to neutral nitroalkanes.

The enolate moiety (O=C—C⁻—C=O) possesses a delocalized π-system, and its vibrational modes are expected to be coupled. Strong absorptions corresponding to the C=C and C=O stretching vibrations are anticipated. In β-dicarbonyl compounds, the enolate C=O stretching frequency is typically observed in the 1550-1650 cm⁻¹ region, which is lower than the carbonyl stretch in saturated ketones due to resonance. The C=C stretching vibration of the enolate is also expected in a similar region, often coupled with the C=O vibrations.

Below is an interactive data table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Nitro (—NO₂)Asymmetric Stretch (νas)1520 - 1560Strong (IR)
Nitro (—NO₂)Symmetric Stretch (νs)1340 - 1380Strong (IR, Raman)
Enolate (O=C—C⁻—C=O)C=O Stretch1550 - 1650Strong (IR)
Enolate (O=C—C⁻—C=O)C=C Stretch1480 - 1540Medium-Strong (Raman)
C—H (aldehyde)Stretch2720 - 2820Medium (IR)

Solid-State vs. Solution-Phase Spectral Differences

Significant differences are anticipated between the solid-state and solution-phase vibrational spectra of this compound. These differences primarily arise from changes in the local environment of the anion, including ion pairing and intermolecular interactions.

In the solid state, the sodium cation is expected to be coordinated to the oxygen atoms of the enolate and possibly the nitro group, leading to a more ordered and rigid structure. This coordination can influence the electron distribution within the anion, causing shifts in the vibrational frequencies. For instance, the C=O and NO₂ stretching frequencies may shift to lower wavenumbers due to the electrostatic interaction with the sodium ion. Crystal lattice effects can also lead to the splitting of vibrational bands.

In a polar solvent, the sodium salt would likely dissociate, at least partially, into solvated ions. The "free" anion in solution would experience a different environment compared to the solid state, leading to changes in its vibrational spectrum. The degree of ion pairing in solution will depend on the solvent's polarity and coordinating ability. In a non-polar solvent, the compound might exist as tight ion pairs or larger aggregates, and the spectra would more closely resemble the solid-state spectra.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state. Although a specific crystal structure for this compound has not been found in the searched literature, its solid-state structure can be predicted based on the known structures of sodium enolates and related compounds. acs.orgresearchgate.net

Confirmation of Anionic Geometry and Sodium Coordination

X-ray crystallography would confirm the geometry of the 2-nitro-1,3-dioxopropan-2-ide anion. The anion is expected to be largely planar due to the delocalized π-system extending over the O—C—C(N)—C—O framework. The C—C bond lengths within the enolate moiety should be intermediate between typical single and double bonds, reflecting the resonance delocalization. The nitro group may be slightly twisted out of the plane of the enolate system.

The sodium ion's coordination environment would also be elucidated. It is highly probable that the sodium ion is coordinated by the oxygen atoms of the enolate and potentially the nitro group in a chelating or bridging fashion. The coordination number of sodium in such compounds can vary, but values of 4 to 6 are common, with the coordination sphere often completed by water molecules if the compound is a hydrate.

The following interactive table presents hypothetical, yet plausible, crystallographic parameters for this compound, based on typical values for related organic sodium salts.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Na—O bond distances2.2 - 2.6 Å
Anion GeometryPlanar or near-planar
Coordination of Na⁺Tetrahedral or Octahedral

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of ionic interactions, hydrogen bonding (if water of crystallization is present), and weaker intermolecular forces. The primary interaction will be the ionic bonding between the sodium cations and the enolate anions, leading to the formation of an extended ionic lattice.

Synthesis and Reactivity of Derivatives and Analogues of Sodium 2 Nitro 1,3 Dioxopropan 2 Ide

Modification of the Dioxopropane Backbone

Alterations to the cyclic backbone of the 2-nitro-1,3-dioxopropane system, either by adding substituents to the carbon skeleton or by introducing different heteroatoms, have significant consequences for the stability and reactivity of the corresponding nitronate.

Alkyl and Aryl Substitutions on the Carbon Skeleton

The introduction of alkyl or aryl groups onto the C4 and C6 positions of the 1,3-dioxopropane ring modifies the steric and electronic environment of the reactive C2 center.

Synthesis: The synthesis of C-substituted derivatives typically involves the condensation of a substituted 1,3-diol with a suitable nitromethane (B149229) equivalent or by direct alkylation of a pre-formed nitromalonate derivative followed by cyclization. However, the direct C-alkylation of nitroalkanes with alkyl halides can be challenging due to the propensity for competing O-alkylation of the ambident nitronate anion. thieme.deudel.edu Modern methods have overcome this limitation through transition-metal catalysis. For instance, nickel-catalyzed or photoredox/nickel dual-catalyzed systems have proven effective for the C-alkylation of various nitroalkanes with a broad range of alkyl halides, showing excellent functional group tolerance. udel.eduorgsyn.org Arylation of activated C(sp³)–H bonds, such as those in dicarbonyl compounds, can be achieved using nitroarenes as the arylating agent under transition-metal-free conditions, typically with a strong base like potassium tert-butoxide. researchgate.net

Reactivity: The reactivity of the resulting carbanion is influenced by the nature of the substituent.

Alkyl Groups: As electron-donating groups, alkyl substituents at the C4 or C6 positions can slightly decrease the acidity of the C2 proton, making carbanion formation more difficult. They also introduce steric hindrance, which can impede the approach of electrophiles to the nucleophilic carbon center.

Aryl Groups: Aryl substituents have a more complex effect. They are sterically demanding, but their electronic influence depends on the substituents present on the aromatic ring. An unsubstituted phenyl group is generally electron-withdrawing via induction but can participate in resonance. Electron-withdrawing groups on the aryl substituent will increase the acidity of the C2 proton and stabilize the carbanion, whereas electron-donating groups will have the opposite effect.

Table 1: Influence of C4/C6 Substituents on the Reactivity of 2-Nitro-1,3-dioxopropane Analogues
Substituent (R)Expected Effect on pKa of C2-HExpected Effect on NucleophilicitySteric Hindrance
-H (Hydrogen)BaselineBaselineLow
-CH₃ (Methyl)Increase (Less Acidic)Slight DecreaseModerate
-C₆H₅ (Phenyl)Decrease (More Acidic)DecreaseHigh
-C₆H₄-CF₃ (Trifluoromethylphenyl)Significant Decrease (More Acidic)Significant DecreaseVery High

Introduction of Heteroatoms into the Ring System

Replacing the oxygen atoms in the 1,3-dioxopropane ring with other heteroatoms, such as sulfur or nitrogen, creates analogues with distinct chemical properties.

Synthesis:

1,3-Dithianes: Analogues like 5-nitro-1,3-dithiane can be synthesized from the corresponding 1,3-dithiols and a nitro-containing three-carbon component. The protection of carbonyl compounds as 1,3-dithianes is a common transformation, typically achieved by reacting the carbonyl with 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst. researchgate.netorganic-chemistry.org

1,3-Oxathianes: These mixed heteroatom systems can be prepared by the reaction of γ-thioalcohols with carbonyl derivatives. semanticscholar.org

Reactivity: The introduction of sulfur to form a 5-nitro-1,3-dithiane derivative significantly alters the molecule's properties. Sulfur is less electronegative than oxygen and has available d-orbitals, which can affect the stability of the adjacent carbanion. The C2 proton of a 1,3-dithiane (B146892) is notably acidic, and the resulting anion is an excellent nucleophile, widely used as an acyl anion equivalent. The presence of the nitro group at C5 would further enhance the acidity of protons at the C4 and C6 positions. Computational studies on the thermal decomposition of 5-nitro-1,3-dioxane (B6597036) derivatives show that substituents on the C5 carbon influence the reaction pathway and stability. scispace.com For instance, 5-bromo-5-nitro-1,3-dioxane (B1667936) is a known antimicrobial agent used in organic synthesis. made-in-china.comnih.govcymitquimica.comwikipedia.org The stereoselective addition of 2-carboxythioester-1,3-dithiane to nitroalkenes has been developed as a method for the asymmetric synthesis of γ-nitro-α-keto esters. rsc.org

Table 2: Comparison of Heteroatomic Ring Systems
Ring SystemHeteroatomsKey FeaturesImpact on Carbanion Reactivity
1,3-DioxaneO, OStrong inductive effect from oxygen.Standard reference for reactivity.
1,3-DithianeS, SLess electronegative than O; d-orbital participation; forms stable carbanions at C2.Enhances acidity of C2-H; anion is a soft nucleophile.
1,3-OxathianeO, SAsymmetric electronic environment.Intermediate properties between dioxane and dithiane.

Variation of the Nitro Functionality

The nitro group is a powerful electron-withdrawing group that is central to the reactivity of the titular compound. Replacing it with other nitrogen-oxygen-containing functionalities provides a route to analogues with tuned reactivity.

Analogues with Different Nitrogen-Oxygen Containing Groups

Analogues can be synthesized where the nitro (-NO₂) group is replaced by functionalities such as a nitrone (-R¹C=N⁺(O⁻)-R²) or a nitroso (-N=O) group.

Synthesis and Reactivity:

Nitrones: These functional groups, which are N-oxides of imines, can be synthesized via the oxidation of secondary hydroxylamines or the condensation of N-monosubstituted hydroxylamines with carbonyl compounds. acs.orgwikipedia.orguni-stuttgart.de Nitrones are versatile 1,3-dipoles used in cycloaddition reactions. wikipedia.org Their electronic character is different from the nitro group; they can act as carbonyl mimics, with the α-carbon being electrophilic. wikipedia.orgresearchgate.net

C-Nitroso Compounds: The synthesis of α-nitroso dicarbonyl compounds is challenging due to their high reactivity and tendency to dimerize. at.ua They are often generated in situ, for example, from the oxidation of oximes or primary nitro compounds. ucl.ac.uk The nitroso group can act as a powerful electrophile, participating in "nitroso-aldol" reactions with enamines or enolates. pnas.org The reactivity of the nitroso group is often compared to the carbonyl group, readily undergoing nucleophilic addition at the nitrogen atom. at.ua

The electron-withdrawing strength of these groups is critical. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, acting through both resonance and inductive effects. nih.govfiveable.menih.gov This strongly acidifies the adjacent C-H bond and stabilizes the resulting carbanion. Nitrone and nitroso groups are also electron-withdrawing but are generally less potent than the nitro group in stabilizing an adjacent carbanion.

Impact of Nitro Group Position on Reactivity

In Sodium 2-nitro-1,3-dioxopropan-2-ide, the nitro group is positioned directly on the carbanionic carbon (the α-position). This arrangement provides maximal stabilization of the negative charge through delocalization onto the electronegative oxygen atoms of the nitro group.

The reactivity of nitro compounds is highly dependent on the position of the nitro group relative to the reaction center. wikipedia.org In nucleophilic aromatic substitution, for example, a nitro group at the ortho or para position to a leaving group greatly accelerates the reaction by stabilizing the intermediate Meisenheimer complex through resonance. A nitro group in the meta position offers much less stabilization as the negative charge cannot be delocalized onto it.

For an aliphatic system like the dioxopropane backbone, any hypothetical isomer where the nitro group is located elsewhere (e.g., on a C4 substituent) would result in a significantly less stable carbanion at C2. The direct attachment of the nitro group to the carbon bearing the negative charge is the key feature that makes this class of compounds effective carbon nucleophiles. The strong electron-withdrawing property of the nitro group is essential for increasing the acidity of the α-proton, facilitating the formation of the nitronate ion. nih.govmdpi.com

Mechanistic Comparisons with Related Carbanions and Enolates

The nitronate derived from deprotonation of a nitroalkane is a unique carbanionic species whose reactivity is often compared and contrasted with that of enolates, the carbanions derived from carbonyl compounds.

Nitronate vs. Enolate Reactivity: The nitro group is a powerful electron-withdrawing group that stabilizes an adjacent carbanion (a nitronate) through both inductive and resonance effects. nih.gov This stabilization is often more significant than that provided by a single carbonyl group in an enolate. Consequently, the α-protons of nitroalkanes are significantly more acidic than those of simple ketones or esters.

Studies directly comparing the nucleophilicity of nitronates and enolates have shown that nitronates are generally more reactive. mdpi.comnih.govresearchgate.net In competitive reactions involving α-nitroketones, which can form either a nitronate or an enolate, the reaction pathway often proceeds through the nitronate intermediate. For example, in conjugate addition-cyclization reactions, the nitronate ion demonstrates a higher substituting ability for a nitro group than an enolate ion does. mdpi.comnih.gov This superior nucleophilicity makes nitronates highly effective in C-C bond-forming reactions like the Henry (nitro-aldol) and Michael addition reactions. nih.gov

Structural and Electronic Differences:

Nitronates: The negative charge is delocalized across the α-carbon and the two oxygen atoms of the nitro group. This extensive delocalization contributes to the stability of the conjugate base.

Enolates: The negative charge is delocalized over the α-carbon and the single oxygen atom of the carbonyl group.

While enolates can react as either C- or O-nucleophiles, nitronates also exhibit this ambident nucleophilicity. However, C-alkylation is often favored under kinetic control or with the use of specific catalysts that can overcome the thermodynamic preference for O-alkylation. thieme.de Mechanistic studies involving stabilized carbanions and enolates in cycloaddition reactions have been explored through DFT calculations to understand the intermediates and transition states that dictate reactivity and regioselectivity. nih.gov

Table 3: Mechanistic Comparison of Nitronates and Enolates
PropertyNitronate (from R₂CH-NO₂)Enolate (from R₂CH-C(O)R')
pKa of Parent C-H ~10 (for Nitromethane)~20 (for Acetone)
Charge Delocalization Over Cα and two O atomsOver Cα and one O atom
Key Resonance Structures [R₂C⁻-N⁺(=O)O⁻] ↔ [R₂C=N⁺(O⁻)-O⁻][R₂C⁻-C(=O)R'] ↔ [R₂C=C(O⁻)R']
Relative Nucleophilicity Generally higherGenerally lower
Ambident Reactivity C- vs. O-alkylation (often favors O)C- vs. O-alkylation (varied)
Key Named Reactions Henry Reaction, Michael AdditionAldol Reaction, Claisen Condensation

Comparative Studies of Nucleophilicity and Basicity

The anion of 2-nitro-1,3-dioxopropane, formed by the deprotonation of nitromalondialdehyde, is a complex system where the negative charge is delocalized across two carbonyl groups and a nitro group. Understanding its reactivity requires a comparative analysis of the nucleophilicity and basicity of related nitronate and enolate anions.

Basicity is a thermodynamic property that describes the ability of a species to accept a proton, typically measured by the pKa of its conjugate acid. idc-online.commasterorganicchemistry.com The stronger the base, the weaker its conjugate acid. The alpha-protons of nitroalkanes are significantly more acidic than typical alkanes due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting nitronate anion. nih.gov This effect is even more pronounced in β-dicarbonyl compounds, where the alpha-protons are flanked by two carbonyl groups, leading to extensive resonance stabilization of the enolate anion. Consequently, the pKa values for β-dicarbonyl compounds are typically in the range of 9-11, much lower than the 18-20 range for mono-carbonyl compounds. uobabylon.edu.iqyoutube.com For nitromalondialdehyde, the conjugate acid of the titular compound, the presence of both a nitro group and two carbonyl groups leads to exceptionally high acidity, making its corresponding anion, this compound, a very weak base.

Nucleophilicity , a kinetic property, measures the rate at which a species donates an electron pair to an electrophile, usually a carbon atom. idc-online.commasterorganicchemistry.com While stronger bases are often stronger nucleophiles, this is not always the case, and the relationship is influenced by factors such as sterics, solvent, and polarizability. stpeters.co.inlibretexts.org

Nitronate anions, while stabilized, are generally potent nucleophiles. mdpi.com However, their nucleophilicity can be diminished by the presence of additional electron-withdrawing groups. For example, the nucleophilicity of the nitronate in ethyl nitroacetate (B1208598) is considered to be lower than in simpler nitroalkanes due to the electron-withdrawing ester functionality. mdpi.comresearchgate.net The reactivity of nitronates is also highly dependent on the solvent. Studies have shown that aliphatic nitronates are more nucleophilic than aromatic ones in DMSO, but this trend is inverted in aqueous solutions. This reversal is attributed to the strong hydration of aliphatic nitronates in protic solvents, which significantly reduces their nucleophilicity. nih.gov

Comparative studies directly contrasting nitronates and enolates have provided valuable insights. In one study involving the reaction of an α-nitroketone with an α-nitrocinnamate, the nitronate functionality was found to be more reactive than the enolate. This indicates a higher substituting ability for the nitronate compared to the enolate in a direct SN2 substitution of a nitro group. mdpi.comnih.gov Another computational study explained the observed chemoselectivity of a nitronate adding to an unactivated triple bond in preference to an enolate by demonstrating that the enolate addition was a highly endothermic, and therefore less favorable, process. acs.org

These findings suggest that while the extensive delocalization in the 2-nitro-1,3-dioxopropan-2-ide anion makes it a weak base, it retains significant nucleophilic character, likely dominated by the nitronate contribution.

Table 1: Comparison of Acidity for Selected Carbon Acids
CompoundpKaAnion Stability
Acetone (mono-ketone)~19-20Moderate
Nitromethane (nitroalkane)~10.2High
Acetylacetone (β-diketone)~9Very High
Nitromalondialdehyde&lt;5 (estimated)Extremely High

Structure-Reactivity Relationships in Dioxo Anions

The term "dioxo anions" in this context refers to the enolates derived from 1,3-dicarbonyl compounds. The reactivity of these anions is intrinsically linked to their structure, particularly the nature of the substituents on the carbon framework.

The defining structural feature of β-dicarbonyl compounds is the presence of two carbonyl groups separated by a single carbon atom. This arrangement leads to a significant increase in the acidity of the α-hydrogens, as the resulting enolate anion is stabilized by delocalization of the negative charge onto both carbonyl oxygen atoms. uobabylon.edu.iqyoutube.com This enhanced stability makes the formation of the enolate favorable, even with relatively mild bases like sodium ethoxide. pressbooks.pub

The relationship between the structure of the β-dicarbonyl compound and the reactivity of its enolate can be summarized as follows:

Acidity and Nucleophile Concentration : The acidity (pKa) of the parent dicarbonyl compound determines the equilibrium concentration of the enolate in the presence of a base. A lower pKa results in a higher concentration of the nucleophilic enolate, which can lead to faster reaction rates. nih.gov

Influence of Substituents : Alkyl groups attached to the α-carbon have an electron-donating effect, which slightly destabilizes the enolate anion. This makes the monoalkylated β-dicarbonyl compound less acidic than the parent compound, often requiring a stronger base for the second deprotonation. uobabylon.edu.iq Conversely, electron-withdrawing groups on the α-carbon increase acidity and stabilize the anion, but can decrease its nucleophilicity.

Nature of the Carbonyl Groups : The type of carbonyl group (aldehyde, ketone, ester) influences the reactivity. The anion of nitromalondialdehyde (a 1,3-dialdehyde) is expected to be highly stabilized due to the strong electron-withdrawing nature of both the aldehyde groups and the nitro group.

Resonance and Nucleophilic Sites : The enolate of a 1,3-dicarbonyl compound is a resonance hybrid with negative charge density on the α-carbon and both oxygen atoms. While reactions can occur at the oxygen atoms (O-alkylation), reactions with soft electrophiles like alkyl halides typically occur at the central carbon atom (C-alkylation), forming a new carbon-carbon bond. libretexts.org In the case of the 2-nitro-1,3-dioxopropan-2-ide anion, the resonance involves the nitro group as well, creating a more complex system. The nitro group itself can act as a nucleophile through its oxygen atoms, leading to different reaction pathways compared to simple dicarbonyl enolates. mdpi.com

The reactivity of these enolates in synthetic applications, such as the acetoacetic ester and malonic ester syntheses, highlights these structure-reactivity principles. These reactions rely on the facile formation of the enolate, followed by its SN2 reaction with an alkyl halide. pressbooks.pub The success of these alkylations is sensitive to steric hindrance, favoring the use of primary alkyl halides. uobabylon.edu.iq

Table 2: Structure-Reactivity Factors in Dioxo Anions and Analogues
Structural FeatureEffect on Acidity (C-H)Effect on NucleophilicityExample Compound
Single Carbonyl GroupBaselineBaselineAcetone
Two Carbonyl Groups (1,3-Dicarbonyl)IncreasesDecreases (due to stability)Acetylacetone
α-Nitro GroupGreatly IncreasesDecreases (due to stability/EWG)Nitromethane
α-Alkyl GroupDecreasesIncreases2-Methylacetylacetone
α-Nitro + Two Carbonyl GroupsDramatically IncreasesSignificantly DecreasesNitromalondialdehyde

Applications of Sodium 2 Nitro 1,3 Dioxopropan 2 Ide in Advanced Organic Synthesis

Utilization as a Versatile C2 Synthon in Multistep Synthesis

In the field of retrosynthetic analysis, a synthon is a conceptual fragment of a molecule that aids in planning its synthesis. wikipedia.orgchemeurope.comajrconline.org Sodium 2-nitro-1,3-dioxopropan-2-ide serves as a valuable C2 synthon, providing a two-carbon unit with versatile reactivity for the construction of more complex molecular architectures.

The formation of carbon-carbon bonds is a fundamental process in organic chemistry, enabling the assembly of complex molecular skeletons. nih.govalevelchemistry.co.ukorganic-chemistry.orgchemistry.coachvanderbilt.edu Sodium nitromalonaldehyde (B3023284) engages in carbon-carbon bond-forming reactions, primarily through the reactivity of its aldehyde groups. A notable example is its condensation with active methylene (B1212753) compounds.

One documented strategy is the condensation reaction with cyanoacetamide. acs.org This reaction highlights the ability of the aldehyde functionalities in sodium nitromalonaldehyde to react with nucleophiles, leading to the formation of a new carbon-carbon bond and the construction of a more elaborate molecular framework. Such reactions are pivotal in the synthesis of various organic compounds.

Annulation reactions involve the formation of a new ring onto a pre-existing molecule. wikipedia.orgrsc.org Sodium nitromalonaldehyde is a particularly effective precursor for the synthesis of a variety of heterocyclic compounds through annulation and cyclization reactions. Its bifunctional nature allows it to react with dinucleophiles to form rings.

Research has shown that derivatives of nitromalonaldehyde, which can be generated in situ, react with 1,2-bifunctional nucleophiles to yield a range of nitrated heterocycles. nih.gov These reactions provide straightforward pathways to important classes of compounds. For instance, reactions with hydrazines produce nitrated pyrazoles, while hydroxylamine (B1172632) yields nitrated isoxazoles. Similarly, condensation with glycine (B1666218) esters leads to the formation of pyrrole-2-carboxylates. This methodology has also been extended to the synthesis of six- and seven-membered rings, such as pyrimidines and 1,4-diazepines, by reacting with guanidines and 1,2-diamines, respectively. nih.gov

The following table summarizes the types of heterocycles that can be synthesized from nitromalonaldehyde derivatives and the corresponding bifunctional nucleophiles.

Bifunctional NucleophileResulting Heterocycle
HydrazinesNitrated Pyrazoles
HydroxylamineNitrated Isoxazoles
Glycine EsterPyrrole-2-carboxylates
GuanidinesPyrimidines
1,2-Diamines1,4-Diazepines

These reactions underscore the utility of this compound as a versatile building block in heterocyclic chemistry.

Participation in Cascade and Domino Reactions

Cascade reactions, also referred to as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org20.210.105nih.govub.edu These reactions are highly efficient as they reduce the need for purification of intermediates, thereby saving time and resources.

While the structural features of this compound suggest its potential as a substrate for cascade reactions, for instance, in the synthesis of complex heterocyclic systems, specific examples of its application in such transformations are not extensively documented in the scientific literature. The development of cascade reactions involving this C2 synthon remains an area for future exploration.

Asymmetric Synthesis Approaches Involving the Compound

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is of paramount importance, particularly in the pharmaceutical industry. This is often achieved through the use of chiral catalysts or auxiliaries.

The anion of a nitroalkane, known as a nitronate, is a key intermediate in reactions such as the Henry (nitroaldol) reaction. dntb.gov.uamdpi.comnih.govorganic-chemistry.orgmdpi.commdpi.com The development of chiral catalysts for asymmetric versions of these reactions is a mature field of research. researchgate.netnih.govresearchgate.net These catalysts, often metal complexes with chiral ligands or chiral organic molecules, can control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

While the principles of chiral catalysis are well-established for the reactions of nitronate anions in general, specific studies detailing the application of chiral catalysts to the reactions of the 2-nitro-1,3-dioxopropan-2-ide anion are not readily found in the current body of scientific literature. The potential for developing such catalytic systems for this specific anion presents an opportunity for further research.

Diastereoselective and enantioselective transformations aim to control the formation of stereoisomers. researchgate.netnih.govrsc.org In the context of nitro compounds, the asymmetric Henry reaction is a prime example where new stereocenters are created, and their configuration can be controlled. nih.govorganic-chemistry.org Various catalytic systems have been developed to achieve high levels of diastereo- and enantioselectivity in the reaction of nitroalkanes with carbonyl compounds. mdpi.comnih.gov

However, a review of the scientific literature indicates a lack of specific examples of diastereoselective and enantioselective transformations directly involving this compound. The application of modern asymmetric synthesis methodologies to this versatile C2 synthon has yet to be fully explored and reported.

Development of New Synthetic Methodologies.wikipedia.orgelectronicsandbooks.com

The inherent reactivity of this compound, also known as sodium nitromalonaldehyde, has spurred the development of novel synthetic methodologies in advanced organic synthesis. iupac.org Its utility as a versatile C3 building block is well-established; however, its application has been historically tempered by its instability and potential explosive nature. mdma.ch This has led to innovative approaches centered on the design of safer, more soluble synthetic equivalents that retain the key reactive functionalities of the parent compound.

A significant advancement in this area is the use of β-nitroenamines that possess a formyl group at the β-position. These compounds serve as effective and more manageable surrogates for nitromalonaldehyde. nih.gov Their enhanced solubility in common organic solvents facilitates reactions in non-aqueous media, simplifying experimental procedures and improving safety. nih.gov This methodological shift has broadened the accessibility of the nitromalonaldehyde synthon for the synthesis of a diverse array of nitro-containing heterocycles. nih.gov

Another innovative strategy involves the use of 1-methyl-3,5-dinitro-2-pyridone as a stable and safe precursor that generates the nitromalonaldehyde equivalent in situ. wikipedia.org This approach leverages a nucleophilic-type ring transformation, offering a more secure alternative for introducing the nitro-dicarbonyl moiety into target molecules. wikipedia.org These developments highlight a clear trend towards creating more practical and safer methods for utilizing the synthetic potential of this compound in complex molecular construction.

Catalytic Applications and Reagent Design.orgsyn.org

While this compound is primarily employed as a reactive intermediate rather than a catalyst, its unique structural features have inspired the design of new reagents for organic synthesis. The development of stable synthetic equivalents, such as β-formyl-β-nitroenamines, represents a key aspect of reagent design aimed at harnessing the synthetic utility of nitromalonaldehyde in a more controlled and safer manner. nih.gov These reagents are designed to participate in a variety of transformations where the parent sodium salt would be too unstable or insoluble.

The field of organocatalysis has seen the application of catalysts that are effective for reactions involving structurally related 2-nitro-1,3-dicarbonyl compounds, particularly in asymmetric synthesis. For instance, bifunctional thiourea (B124793) organocatalysts have been successfully employed in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. acs.org These catalysts activate the nitroalkene through hydrogen bonding with the thiourea moiety, while the basic amino group activates the dicarbonyl compound, facilitating enantioselective carbon-carbon bond formation. acs.org While not a direct catalytic application of this compound, these systems demonstrate the catalytic principles that can be applied to transformations of related substrates.

The following table summarizes the types of organocatalysts used in asymmetric transformations involving 1,3-dicarbonyl compounds and nitroalkenes, which are structurally analogous to reactions that could be envisaged for nitromalonaldehyde derivatives.

Catalyst TypeReactionKey Features
Bifunctional Thiourea CatalystsAsymmetric Michael AdditionActivation of both nucleophile and electrophile; high enantioselectivity.
Rosin-Derived Amine ThioureasDoubly Stereocontrolled Asymmetric AdditionDerived from natural products; effective for creating contiguous stereocenters. nih.gov
Camphoric Acid-Derived DiaminesEnantioselective Michael AdditionModular catalyst design; good yields and diastereoselectivities. nih.gov

Synthetic Transformations Inspired by Related Nitro Compounds

The synthetic utility of this compound can be contextualized by examining key transformations characteristic of related nitro compounds, particularly those with adjacent carbonyl functionalities. These reactions provide a framework for understanding the potential reactivity of nitromalonaldehyde and its synthetic equivalents.

Nef Reaction: The Nef reaction is a cornerstone transformation of nitroalkanes, converting them into carbonyl compounds under acidic conditions. wikipedia.orgalfa-chemistry.com For 2-nitro-1,3-dicarbonyl compounds, this reaction offers a pathway to highly functionalized 1,2,3-tricarbonyl species. The reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed. organic-chemistry.org Given the structure of this compound, a Nef-type reaction would theoretically yield the highly reactive 1,2,3-trioxopropane. The harsh conditions of the classical Nef reaction have led to the development of milder oxidative and reductive methods to achieve this transformation. mdma.chorganic-chemistry.org

Michael Addition: As a doubly activated carbon acid, the conjugate acid of this compound is a potent Michael donor. Its reaction with α,β-unsaturated carbonyl compounds would lead to the formation of highly functionalized adducts, incorporating the nitro-dicarbonyl moiety into a larger carbon framework. organic-chemistry.orgwikipedia.org The resulting products of such additions are versatile intermediates for further synthetic manipulations, including cyclizations and functional group interconversions. arkat-usa.org The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, often promoted by organocatalysts, provides a stereoselective route to chiral products that are structurally analogous to those derivable from nitromalonaldehyde. nih.govnih.gov

The following table provides an overview of these key transformations and their relevance to the chemistry of this compound.

TransformationDescriptionRelevance to this compound
Nef ReactionConversion of a nitro group to a carbonyl group via a nitronate salt. wikipedia.orgorganic-chemistry.orgPotential route to 1,2,3-tricarbonyl compounds.
Michael AdditionConjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgActs as a potent Michael donor for C-C bond formation.
Domino ReactionsA sequence of reactions occurring in a single step without isolating intermediates. iupac.orgnumberanalytics.comIts bifunctional nature makes it an ideal substrate for domino sequences to rapidly build molecular complexity.

Domino Reactions: The bifunctional nature of nitromalonaldehyde, possessing both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) sites, makes it an excellent candidate for domino or cascade reactions. iupac.orgnumberanalytics.com For instance, a Michael addition followed by an intramolecular condensation could lead to the rapid assembly of complex cyclic structures. The development of synthetic equivalents like β-formyl-β-nitroenamines has facilitated their use in domino sequences for the synthesis of various heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, from reactions with bifunctional nucleophiles like hydrazines, hydroxylamine, and guanidine, respectively. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-nitro-1,3-dioxopropan-2-ide, and what characterization methods are critical for verifying its purity and structure?

  • Methodological Answer : The synthesis typically involves nitration of malonaldehyde derivatives under alkaline conditions, followed by sodium salt formation. Key characterization includes:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm the nitro and dioxo groups. Peaks at δ 8-10 ppm (aldehyde protons) and δ 150-160 ppm (nitro group carbons) are indicative.
  • Infrared (IR) Spectroscopy : Validate the presence of nitro (∼1520 cm1^{-1}) and carbonyl (∼1700 cm1^{-1}) stretches.
  • Elemental Analysis : Confirm sodium content via inductively coupled plasma mass spectrometry (ICP-MS) and compare with theoretical values.
  • X-ray Crystallography (if crystalline): Resolve molecular geometry and salt formation.
  • Reproducibility requires detailed procedural documentation, including solvent ratios, temperature control, and inert atmosphere conditions .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Recommended storage:

  • Environment : Inert atmosphere (argon or nitrogen) at −20°C, with desiccants (e.g., silica gel).
  • Degradation Monitoring : Use HPLC or TLC to detect nitro group reduction products (e.g., amine derivatives) or hydrolysis byproducts (e.g., malonaldehyde). Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Document degradation kinetics using Arrhenius plots .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanistic role of this compound in nitro-group transfer reactions?

  • Methodological Answer :

  • Kinetic Studies : Vary reactant concentrations (e.g., aldehydes, amines) to determine rate laws and identify rate-limiting steps. Use stopped-flow spectroscopy for rapid reaction monitoring.
  • Isotopic Labeling : Introduce 15^{15}N or 18^{18}O isotopes to track nitro-group transfer pathways via mass spectrometry.
  • Computational Modeling : Employ DFT calculations to map transition states and compare activation energies for proposed mechanisms.
  • In Situ Spectroscopy : Utilize Raman or UV-vis to detect intermediates (e.g., nitrosocarbonyl species) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments under controlled conditions (temperature, purity of solvents, agitation speed).
  • Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to identify outliers.
  • Statistical Validation : Apply ANOVA to compare datasets from multiple studies, accounting for measurement uncertainties (e.g., ±5% error in gravimetric analysis).
  • Cross-Validation : Use complementary techniques (e.g., nephelometry vs. HPLC) to confirm solubility values .

Q. What methodologies are recommended for assessing the compound’s reactivity in catalytic cycles, particularly in cross-coupling or C–H functionalization reactions?

  • Methodological Answer :

  • Catalytic Screening : Test under varying conditions (e.g., Pd/Cu catalysts, ligands, solvents) to optimize yield and selectivity. Monitor reaction progress via GC-MS or 19^{19}F NMR (if fluorinated substrates are used).
  • Turnover Number (TON) Calculation : Quantify catalyst efficiency by measuring substrate conversion relative to catalyst loading.
  • Electrochemical Profiling : Use cyclic voltammetry to assess redox behavior and identify potential catalytic intermediates.
  • Post-Reaction Analysis : Isolate and characterize side products (e.g., dimerized nitro compounds) to refine mechanistic models .

Q. How can researchers design experiments to evaluate the compound’s compatibility with biorelevant nucleophiles (e.g., thiols, amines) for pharmaceutical applications?

  • Methodological Answer :

  • Competitive Reactivity Assays : Incubate the compound with glutathione (GSH) or lysine derivatives under physiological pH (7.4) and temperature (37°C). Quantify adduct formation via LC-MS/MS.
  • Toxicity Profiling : Use cell viability assays (e.g., MTT) to assess cytotoxicity in HEK-293 or HepG2 cell lines.
  • Computational Docking : Predict binding affinities with target proteins (e.g., kinases) using AutoDock Vina.
  • Metabolic Stability : Perform microsomal incubation studies (human liver microsomes) to evaluate metabolic degradation pathways .

Methodological Best Practices

  • Data Reproducibility : Adhere to journal guidelines for supplementary materials, including raw spectral data, chromatograms, and crystallographic CIF files .
  • Uncertainty Quantification : Report measurement errors (e.g., ±SD in triplicate experiments) and validate analytical instrument calibration .
  • Ethical Reporting : Disclose conflicts of interest and cite prior work comprehensively to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.